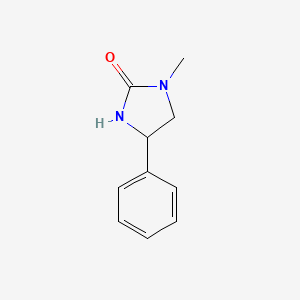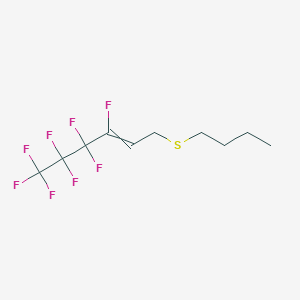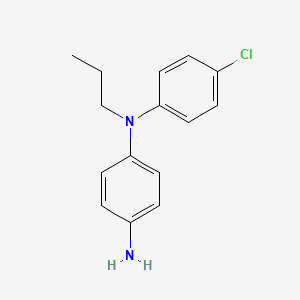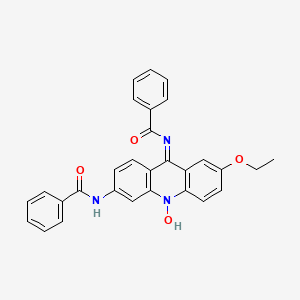
N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials may include acridine derivatives, benzamides, and ethoxy compounds. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization may be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound may undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other acridine derivatives with benzamide and ethoxy functional groups. Examples include:
- N-(6-Benzamido-2-methoxyacridin-9(10H)-ylidene)benzamide
- N-(6-Benzamido-2-ethoxyacridin-9(10H)-ylidene)benzamide
Uniqueness
N-(6-Benzamido-2-ethoxy-10-hydroxyacridin-9(10H)-ylidene)benzamide is unique due to its specific functional groups and structural features, which may impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
95299-77-7 |
|---|---|
Molekularformel |
C29H23N3O4 |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
N-(9-benzoylimino-7-ethoxy-10-hydroxyacridin-3-yl)benzamide |
InChI |
InChI=1S/C29H23N3O4/c1-2-36-22-14-16-25-24(18-22)27(31-29(34)20-11-7-4-8-12-20)23-15-13-21(17-26(23)32(25)35)30-28(33)19-9-5-3-6-10-19/h3-18,35H,2H2,1H3,(H,30,33) |
InChI-Schlüssel |
NPESUKQLVRWNKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N(C3=C(C2=NC(=O)C4=CC=CC=C4)C=CC(=C3)NC(=O)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
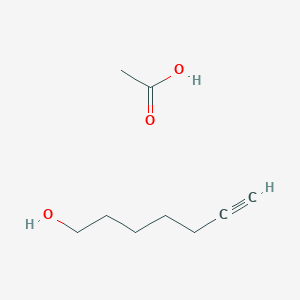
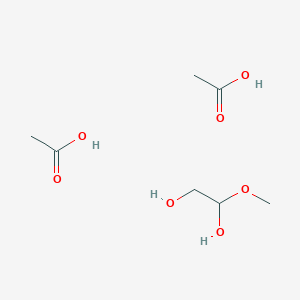
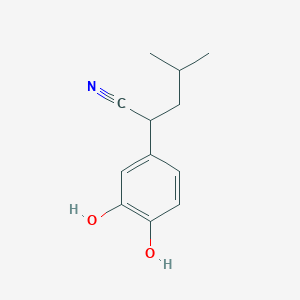

![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
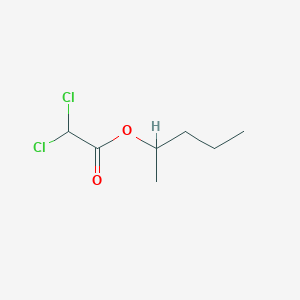

![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
